6-[(4-ETHYLPIPERAZINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Description
6-[(4-Ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a cyclohexene ring substituted with an ethylpiperazino carbonyl group and two methyl groups, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
6-(4-ethylpiperazine-1-carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-17-5-7-18(8-6-17)15(19)13-9-11(2)12(3)10-14(13)16(20)21/h13-14H,4-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVUIHLKRQAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CC(=C(CC2C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylcyclohexene with ethylpiperazine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Benzene or toluene
Temperature: 60-80°C
Catalyst: Palladium or platinum-based catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity 3,4-dimethylcyclohexene and ethylpiperazine
Reaction Conditions: Optimized temperature and pressure settings to maximize yield
Purification: Crystallization or chromatography to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
6-[(4-Ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ethylpiperazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Ketones or carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-[(4-Ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for developing new pharmaceuticals with anxiolytic or antidepressant properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-[(4-ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets in the body. The ethylpiperazino group is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects. The compound may also influence various signaling pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
9-(4-Ethylpiperazino-1-carbonyl)fluoren-9-ol hydrochloride: A structural analog with anxiolytic properties.
Amizil (benactyzine): Known for its tranquilizing properties and similar structural features.
Uniqueness
6-[(4-Ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexene ring, which may confer distinct pharmacological properties compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
